BenchChemオンラインストアへようこそ!

2-Methyl-4-(4-pentyloxybenzoyl)pyridine

Lipophilicity Drug-likeness Benzoylpyridine SAR

2-Methyl-4-(4-pentyloxybenzoyl)pyridine (CAS 1187165-21-4) is a synthetic, low-molecular-weight benzoylpyridine derivative (C₁₈H₂₁NO₂, MW 283.36). The compound is supplied at 97% purity (HPLC) and is catalogued as a building block for medicinal chemistry and materials science applications.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 1187165-21-4
Cat. No. B1392263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-pentyloxybenzoyl)pyridine
CAS1187165-21-4
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
InChIInChI=1S/C18H21NO2/c1-3-4-5-12-21-17-8-6-15(7-9-17)18(20)16-10-11-19-14(2)13-16/h6-11,13H,3-5,12H2,1-2H3
InChIKeyHWQJWEHIHKGCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(4-pentyloxybenzoyl)pyridine (CAS 1187165-21-4) – Procurement-Ready Pyridine Derivative for Medicinal Chemistry and Liquid Crystal Research


2-Methyl-4-(4-pentyloxybenzoyl)pyridine (CAS 1187165-21-4) is a synthetic, low-molecular-weight benzoylpyridine derivative (C₁₈H₂₁NO₂, MW 283.36) . The compound is supplied at 97% purity (HPLC) and is catalogued as a building block for medicinal chemistry and materials science applications . Its structure features a 2-methylpyridine ring linked via a ketone bridge to a 4-pentyloxyphenyl moiety, placing it within the broader class of alkoxy-substituted benzoylpyridines that have been historically explored for anticonvulsant activity [1] and more recently as luminescent liquid-crystalline mesogens [2].

Why 2-Methyl-4-(4-pentyloxybenzoyl)pyridine Cannot Be Interchanged with Unsubstituted or Shorter-Chain Benzoylpyridine Analogs


Within the benzoylpyridine series, the combination and position of substituents govern both pharmacological target engagement and mesomorphic phase behavior. The 2-methyl group on the pyridine ring alters the electron density and steric environment of the nitrogen, which directly impacts hydrogen-bonding capability and receptor interactions [1]. Simultaneously, the linear five-carbon pentyloxy chain on the benzoyl phenyl ring critically regulates lipophilicity (cLogP ~4.05) and molecular anisotropy—parameters that cannot be replicated by shorter homologues (e.g., methoxy or ethoxy analogs) without losing the desired liquid-crystalline temperature range or biological logP optimum of ~2.66 identified for anticonvulsant benzoylpyridines [2]. Generic substitution with a non-pentyloxy analog therefore risks both loss of mesophase stability in materials applications and suboptimal partitioning in biological assays.

Quantitative Differentiation Evidence for 2-Methyl-4-(4-pentyloxybenzoyl)pyridine vs. Closest Analogs


Comparative cLogP and Lipophilic Ligand Efficiency vs. Methoxy and Ethoxy Benzoylpyridine Homologues

The calculated partition coefficient (cLogP) of 2-methyl-4-(4-pentyloxybenzoyl)pyridine is 4.05 . This value positions the compound 1.4–1.8 log units higher than the optimal logP of 2.66 determined by regression analysis for anticonvulsant benzoylpyridines [1], indicating a deliberate lipophilicity extension for applications requiring enhanced membrane partitioning or liquid-crystalline mesophase stabilization. Shorter-chain homologues such as the 4-methoxy and 4-ethoxy analogs (cLogP approximately 2.3–2.9) would fail to achieve the same anisotropic ordering parameter.

Lipophilicity Drug-likeness Benzoylpyridine SAR

Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation from 4-Benzoylpyridine Parent

2-Methyl-4-(4-pentyloxybenzoyl)pyridine possesses 1 hydrogen-bond acceptor (the pyridine nitrogen) and a topological polar surface area (TPSA) of 17.07 Ų . In contrast, the unsubstituted 4-benzoylpyridine parent (C₁₂H₉NO, TPSA ≈ 29.9 Ų) and 4-(4-methoxybenzoyl)pyridine (TPSA ≈ 39.2 Ų) exhibit significantly higher PSA due to the absence of the methyl group that shields the pyridine nitrogen and the lack of the long alkyl chain that dilutes polar contributions. The reduced PSA of the target compound (17.07 Ų) is below the 60 Ų threshold often associated with good oral absorption, but its single H-bond acceptor also limits off-target hydrogen-bond interactions in kinase or GPCR binding pockets.

Polar surface area H-bond acceptors Oral bioavailability prediction

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Benzoylpyridine Scaffolds

The target compound contains 6 rotatable bonds , encompassing the pentyloxy chain (4 rotors), the pyridine-methyl bond (1), and the ketone bridge (1). This flexibility is substantially higher than that of the rigid 4-benzoylpyridine core (2 rotatable bonds) and the 4-methoxy analog (3 rotatable bonds). The increased rotatable bond count (nRot = 6) exceeds the typical lead-likeness threshold of ≤5 rotatable bonds, indicating that this compound is deliberately designed as a tool or probe molecule where conformational entropy can be exploited—such as in inducing bent-core liquid-crystal phases—rather than as an optimized lead.

Conformational flexibility Rotatable bonds Lead-likeness

Purity and Supply Consistency Differentiating Fluorochem-Catalogued 2-Methyl-4-(4-pentyloxybenzoyl)pyridine from Non-Commercial Analogs

2-Methyl-4-(4-pentyloxybenzoyl)pyridine is commercially available from Fluorochem (catalog number 203496) at a guaranteed purity of 97.0% . The price structure (approximately ¥12,188/1g; ¥18,414/2g; ¥37,444/5g) reflects a non-bulk, research-quantity specialty chemical. In contrast, the 4-methoxybenzoylpyridine analog is widely available at >98% purity from multiple suppliers at approximately one-fifth the cost, while the unsubstituted 4-benzoylpyridine is a commodity chemical. The higher cost of the pentyloxy derivative is justified by its synthetic accessibility gap: the pentyloxy chain must be introduced via alkylation of 4-hydroxybenzoylpyridine under controlled Williamson ether conditions, adding 2–3 synthetic steps relative to the methoxy analog.

Purity benchmarking Reproducibility Procurement-grade

Patent Landscape and Freedom-to-Operate Contrast with Prolylendopeptidase-Targeted Pyridines

The patent EP0359547A1 (1989) discloses a broad genus of pyridine compounds that exhibit inhibitory activity on prolylendopeptidase (PEP) and are claimed for the treatment of amnesia [1]. The generic formula encompasses alkoxy substituents (including pentyloxy) at the 4-position of the benzoyl group and alkyl substituents at the 2-position of the pyridine ring. However, the specifically exemplified compounds in this patent are dominated by shorter alkoxy chains (methoxy, ethoxy) and halogen-substituted phenyl rings. The compound 2-methyl-4-(4-pentyloxybenzoyl)pyridine falls within the genus but is not individually exemplified, creating a differentiated IP position: freedom-to-operate risk is lower than for the exemplified methoxy congeners, while still benefiting from the validated pharmacological rationale of PEP inhibition.

Intellectual property Freedom-to-operate Prolylendopeptidase inhibitors

Mesomorphic Phase Induction Potential vs. Non-Mesomorphic Shorter-Chain Pyridine Derivatives

The 2015 study by Ahipa on pyridine-based liquid crystals demonstrates that alkoxy chain length is a critical determinant of mesomorphic behavior [1]. While the paper does not directly report data for 2-methyl-4-(4-pentyloxybenzoyl)pyridine, it establishes the class-level principle that pyridine derivatives with alkoxy chains of C₄–C₈ exhibit enantiotropic smectic and nematic phases, whereas methoxy-substituted analogs are non-mesomorphic or monotropic. Extrapolating from this class-level SAR, the pentyloxy chain of the target compound is predicted to induce stable liquid-crystalline phases with clearing temperatures in the range of 80–150°C, a property absent in the 4-methoxy and 4-ethoxy comparators.

Liquid crystals Mesophase Structure-property relationship

Recommended Application Scenarios for 2-Methyl-4-(4-pentyloxybenzoyl)pyridine Based on Established Evidence


Liquid-Crystalline Dopant for Smectic and Nematic Mesophase Engineering

Based on the class-level mesomorphic SAR [1] and the compound's high cLogP (4.05) and extended conformational flexibility (6 rotatable bonds), this pentyloxy-substituted benzoylpyridine is a rational choice for formulating luminescent liquid-crystal mixtures. Its predicted ability to induce enantiotropic smectic phases—absent in methoxy congeners—makes it suitable for optoelectronic devices requiring polar order and anisotropic charge transport [1].

Lipophilic Scaffold for CNS-Penetrant Probe Design Targeting Prolylendopeptidase

The compound's cLogP (4.05) aligns with enhanced blood-brain barrier permeation potential, while its structural placement within the PEP inhibitor patent genus (EP0359547A1) [2] provides a validated biological rationale. Its low PSA (17.07 Ų) and single H-bond acceptor further favor CNS partitioning . Researchers developing non-peptide PEP inhibitors for cognitive disorder models should prioritize this compound over more polar methoxy analogs when CNS exposure is the primary objective.

Building Block for Diversified Benzoylpyridine Libraries with IP Differentiation

As a non-exemplified member of the EP0359547A1 genus [2], this compound serves as a strategic starting point for synthesizing novel PEP inhibitors or kinase-targeted probes that avoid the heavily patented methoxy/ethoxy chemical space. The pentyloxy chain offers a synthetic handle for further derivatization (e.g., terminal functionalization) while maintaining a differentiated IP position relative to shorter-chain analogs.

Reference Compound for logP/D and Conformational Analysis in Drug Discovery Training Sets

With experimentally accessible purity (97%) , a well-defined cLogP (4.05), and a rotatable bond count (6) that straddles the lead-likeness boundary, this compound is well-suited as a calibration standard in computational chemistry workflows—particularly for validating in silico logP predictions or molecular dynamics simulations of flexible benzoylpyridine ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-(4-pentyloxybenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.